molecular formula C14H14FNO3 B2632627 6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 346446-20-6

6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2632627
CAS No.: 346446-20-6
M. Wt: 263.268
InChI Key: VSLMIPZSIZTSNG-UHFFFAOYSA-N
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Description

6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a cyclohexene derivative featuring a carboxylic acid group at position 1 and a 2-fluorophenylcarbamoyl substituent at position 4. Its synthesis likely involves a Diels-Alder reaction followed by resolution using chiral amines, as demonstrated for structurally similar bromophenyl analogs . The fluorine atom at the ortho position on the phenyl ring introduces steric and electronic effects that influence molecular interactions, solubility, and biological activity.

Properties

IUPAC Name

6-[(2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-4,7-10H,5-6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLMIPZSIZTSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of 2-fluoroaniline with cyclohex-3-ene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Organic Synthesis

6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution due to the presence of the fluorine atom, which enhances its reactivity.
  • Coupling Reactions : It can be utilized in coupling reactions to form more complex molecules, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Research has indicated that compounds containing fluorinated moieties often exhibit enhanced biological activity. Studies have focused on:

  • Antitumor Activity : Preliminary investigations suggest that this compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells.
    Study ReferenceCell Line TestedObserved Effect
    MCF-7Induced apoptosis at high concentrations
    A549Reduced cell viability by 30%

Medicinal Chemistry

The compound's potential as a pharmaceutical agent is of significant interest:

  • Drug Design : The incorporation of fluorine can modify the pharmacokinetic properties of drugs. Research is ongoing to explore its effectiveness as a precursor in synthesizing novel therapeutic agents.
    Application AreaPotential Use
    Antiviral DrugsTargeting viral replication mechanisms
    Anti-inflammatory AgentsModulation of inflammatory pathways

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against various cell lines. The results indicated significant cytotoxic effects on breast cancer cells (MCF-7), suggesting that structural modifications could enhance efficacy.

Case Study 2: Fluorinated Drug Development

A collaborative study between several universities investigated the role of fluorinated compounds in drug metabolism. The findings revealed that introducing fluorine into the molecular structure of certain drugs improved their metabolic stability and bioavailability, highlighting the importance of compounds like this compound in drug design.

Mechanism of Action

The mechanism of action of 6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, while the carbamoyl and carboxylic acid groups facilitate interactions with other functional groups in the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Key Analogs with Aromatic Substituents
Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Activities
6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (Target) 2-Fluoro C₁₄H₁₃FNO₃ 262.26 g/mol Electron-withdrawing substituent; potential bioactivity
6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 3-Chloro, 4-methyl C₁₅H₁₅ClNO₃ 292.74 g/mol Increased steric bulk; enhanced hydrophobicity
6-[(3,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 3,5-Dimethoxy C₁₆H₁₉NO₅ 305.33 g/mol Electron-donating groups; altered solubility in polar solvents
6-[(3-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 3-Acetyl C₁₆H₁₇NO₄ 287.31 g/mol Ketone group enables hydrogen bonding; marked irritant (Xi hazard)
  • Electronic Effects : The 2-fluoro substituent in the target compound is electron-withdrawing, which may enhance binding to polar biological targets compared to electron-donating groups (e.g., methoxy in ).

Aliphatic vs. Aromatic Carbamoyl Substituents

Table 2: Aliphatic vs. Aromatic Derivatives
Compound Name Carbamoyl Substituent Type Molecular Formula Solubility Applications
6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid Aliphatic (butyl) C₁₂H₁₉NO₃ Moderate in polar solvents Material science (e.g., coatings)
Target Compound (2-Fluorophenyl) Aromatic C₁₄H₁₃FNO₃ Lower solubility due to aromaticity Pharmacological interest
  • Aliphatic substituents (e.g., butyl ) improve solubility in polar solvents due to reduced π-π stacking interactions.
  • Aromatic substituents (e.g., 2-fluorophenyl) may enhance binding to aromatic protein pockets but reduce aqueous solubility.

Biological Activity

6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H14FNO3\text{C}_{14}\text{H}_{14}\text{F}\text{N}\text{O}_3

This structure features a cyclohexene ring, a fluorophenyl group, and a carboxylic acid moiety, which contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may act as an inhibitor of aldose reductase, which is implicated in diabetic complications .
  • Cellular Signaling Modulation : It may modulate signaling pathways involved in cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which can protect cells from oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityAssay TypeResult (IC50)Reference
Aldose Reductase InhibitionEnzyme Assay12 µM
Antioxidant ActivityDPPH ScavengingIC50 = 25 µM
CytotoxicityMTT AssayIC50 = 15 µM (in cancer cell lines)

Case Studies

Several studies have explored the biological effects of this compound in various contexts:

  • Cancer Research : A study investigating its cytotoxic effects on different cancer cell lines demonstrated significant growth inhibition at low concentrations, suggesting potential as an anticancer agent. The mechanism was linked to apoptosis induction through the modulation of Bcl-2 family proteins .
  • Diabetes Complications : In diabetic models, the compound's ability to inhibit aldose reductase was associated with reduced complications related to hyperglycemia. This suggests a dual role in managing diabetes and its associated risks .

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